N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide
CAS No.: 941949-86-6
VCID: VC7483253
Molecular Formula: C20H26N2O4S2
Molecular Weight: 422.56
* For research use only. Not for human or veterinary use.

Description |
The compound N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a synthetic organic molecule belonging to the class of sulfonamides. Sulfonamides are widely studied for their pharmacological applications, particularly as inhibitors of enzymes and therapeutic agents in various diseases. This article provides a comprehensive review of the chemical structure, properties, synthesis, and potential applications of this compound. Synthesis PathwayThe synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide involves multiple steps:
Applications in Medicinal ChemistrySulfonamides like this compound are known for their diverse pharmacological activities:
Physical and Spectroscopic DataThe characterization of this compound can be achieved using standard spectroscopic techniques:
Comparison with Related CompoundsLimitations and Future ResearchDespite its promising properties, further research is needed to evaluate:
Future studies could involve structural modifications to improve potency and reduce side effects. This detailed analysis highlights the potential significance of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide, especially in medicinal chemistry. Its unique structure offers opportunities for drug development targeting various diseases. |
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CAS No. | 941949-86-6 | ||||||||
Product Name | N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide | ||||||||
Molecular Formula | C20H26N2O4S2 | ||||||||
Molecular Weight | 422.56 | ||||||||
IUPAC Name | N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-ylbenzenesulfonamide | ||||||||
Standard InChI | InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-14-18(9-12-20(17)22)21-28(25,26)19-10-7-16(8-11-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3 | ||||||||
Standard InChIKey | SNGMLWHFPFMWTN-UHFFFAOYSA-N | ||||||||
SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 16835008 | ||||||||
Last Modified | Aug 19 2023 |
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